N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide
Description
N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide is a hydrobromide salt derivative of a substituted tryptamine. The compound features a tryptamine backbone (indole-ethylamine) modified with a 2-propanamine (isopropylamine) group at the terminal nitrogen, forming a secondary amine. Tryptamine derivatives are widely studied for their diverse biological activities, including interactions with serotonin receptors, monoamine oxidase inhibition, and anti-inflammatory properties .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]propan-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.BrH/c1-10(2)14-8-7-11-9-15-13-6-4-3-5-12(11)13;/h3-6,9-10,14-15H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJPYBTYDLAUAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=CNC2=CC=CC=C21.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide typically involves the reaction of tryptamine with a suitable alkylating agent. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating reagent to facilitate the coupling between tryptamine and a carboxylic acid derivative . The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-ethylamine derivatives.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C13H19BrN2
CAS Number : 55654-81-4
Molecular Structure : The compound features an indole moiety, which is integral to its biological activity. The indole structure contributes to its interactions with various neurotransmitter systems, particularly serotonin receptors.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide has a broad spectrum of applications:
Chemistry
- Synthesis of Indole Derivatives : It serves as a critical building block in synthesizing various indole derivatives used in pharmaceuticals and agrochemicals.
- Chemical Reactivity : The compound can undergo several reactions such as oxidation, reduction, and substitution, making it versatile for chemical transformations.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Forms indole derivatives | Potassium permanganate |
| Reduction | Produces reduced forms of the compound | Lithium aluminum hydride |
| Substitution | Functional groups on the indole ring can be replaced | Halogenating agents (e.g., bromine) |
Biology
- Biochemical Interactions : The compound interacts with enzymes and receptors, particularly serotonin receptors (5-HT family), influencing neurotransmission and mood regulation.
- Cellular Effects : It modulates signaling pathways in neuronal cells, enhancing neuroprotection and synaptic plasticity.
Medicine
- Therapeutic Potential : There is ongoing research into its use for treating neurological disorders linked to serotonin dysregulation, such as depression and anxiety disorders. Its ability to inhibit monoamine oxidase (MAO) increases neurotransmitter levels, enhancing mood and cognitive functions.
Neuroprotective Effects
A study demonstrated that compounds similar to this compound exhibited significant neuroprotective effects in animal models of Parkinson's disease. This was attributed to the activation of D3 receptors, known for their role in neuroprotection.
Therapeutic Applications
Research has indicated the potential of this compound in treating various disorders associated with serotonin dysregulation. Clinical studies are exploring its efficacy in alleviating symptoms of depression and anxiety.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide involves its interaction with specific molecular targets in the body. It is known to bind to serotonin receptors, thereby modulating the activity of serotonin, a key neurotransmitter involved in mood regulation, sleep, and cognition . The compound’s effects are mediated through the activation or inhibition of these receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Key Compounds:
N-(2-(1H-indol-3-yl)ethyl)-4-methylbenzamide (15)
- Structure : Tryptamine linked to 4-methylbenzamide via an amide bond.
- Properties : Melting point 126.8–128.2°C; confirmed by ¹H-/¹³C-NMR and HRMS .
- Relevance : Demonstrates the impact of aromatic substituents on physicochemical stability.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Structure: Combines tryptamine with naproxen (NSAID) via amide linkage. Properties: High-yield synthesis; characterized via NMR, UV, IR, and mass spectrometry.
N-[2-(1H-indol-3-yl)ethyl]-N′,N′-dimethylpropane-1,3-diamine (PDAT) Structure: Tryptamine with dimethylpropane-diamine substituents. Activity: Noncompetitive inhibitor of indolethylamine-N-methyltransferase (INMT), surpassing PAT (unmethylated analog) in potency .
N,N-Diisopropyltryptamine (DiPT) Structure: Tryptamine with dual isopropyl groups on the terminal amine. Properties: Hallucinogenic psychoactive compound; binds serotonin receptors (5-HT₂A) .
N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide
- Structure : Tryptamine conjugated with carprofen (NSAID) via amide bond.
- Activity : Combines anti-inflammatory (prostaglandin inhibition) and tryptamine-mediated effects .
Physicochemical and Pharmacological Comparisons
Table 1: Comparative Data on Key Compounds
Key Findings:
- Amide vs. Amine Derivatives : Amide-linked compounds (e.g., naproxen-tryptamide) exhibit enhanced thermal stability (melting points >100°C) compared to amine derivatives like PDAT or DiPT, which prioritize receptor binding over structural rigidity .
- Substituent Effects : Methyl or halogen groups on aromatic rings (e.g., 4-chlorobenzamide ) increase melting points and metabolic stability. Hydrobromide salts (target compound) likely improve bioavailability compared to free bases.
- Biological Activity :
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide, a derivative of tryptamine, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by relevant case studies and research findings.
Overview of the Compound
- Chemical Structure : The compound features an indole moiety, which is known for its role in various biological processes.
- Molecular Formula : C13H19BrN2
- CAS Number : 55654-81-4
Target Interactions
This compound primarily interacts with serotonin receptors, particularly the 5-HT receptor family. Its mechanism involves:
- Binding to Receptors : The compound can activate or inhibit serotonin receptors, which are crucial for mood regulation and neurotransmission.
- Monoamine Oxidase Inhibition : It inhibits monoamine oxidase (MAO), leading to increased levels of neurotransmitters like serotonin and dopamine in the synaptic cleft. This can enhance mood and cognitive functions.
Cellular Effects
The compound exhibits various effects on neuronal cells:
- Neuroprotection : It enhances the expression of genes related to neuroprotection and synaptic plasticity, promoting neuronal health.
- Metabolic Influence : Alters enzyme activities involved in energy production and neurotransmitter synthesis, thereby influencing cellular metabolism.
Case Studies
- Neuroprotective Effects : A study indicated that compounds similar to this compound showed significant neuroprotective effects in animal models of Parkinson's disease. These effects were attributed to D3 receptor activation, which is known to play a role in neuroprotection .
- Therapeutic Potential : The compound has been investigated for its potential in treating various disorders linked to serotonin dysregulation, including depression, anxiety disorders, and migraine .
Applications in Scientific Research
This compound has several applications:
- Pharmaceutical Development : Used as a building block for synthesizing other indole derivatives with therapeutic potential.
- Biological Studies : Investigated for its interactions with enzymes and receptors that modulate biological processes .
Chemical Reactivity
The compound can undergo various chemical reactions:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Forms indole derivatives | Potassium permanganate |
| Reduction | Produces reduced forms of the compound | Lithium aluminum hydride |
| Substitution | Functional groups on the indole ring can be replaced | Halogenating agents (e.g., bromine) |
Q & A
Basic: What are the established synthetic routes and characterization methods for N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide?
Methodological Answer:
The synthesis typically involves alkylation of tryptamine derivatives with isopropyl halides or via reductive amination. For example, Brandt et al. (2005) describe a route using pyridine as a solvent under reflux to form N,N-diisopropyltryptamine (DIPT), followed by hydrobromide salt formation . Key characterization steps include:
- NMR spectroscopy for structural confirmation (e.g., indole C3 proton at δ 7.0–7.2 ppm, isopropyl methyl groups at δ 1.0–1.2 ppm) .
- Mass spectrometry (CI-IT-MS-MS) to verify molecular ion peaks (e.g., m/z 244.2 for DIPT free base) .
- Chromatography (silica gel, petroleum ether:ethyl acetate) for purification .
Basic: How is initial pharmacological screening conducted for this compound?
Methodological Answer:
Primary screens focus on receptor binding and functional assays:
- Radioligand binding assays (e.g., competition with [³H]serotonin or [³H]dopamine) to determine affinity for biogenic amine transporters (SERT, DAT) and 5-HT receptor subtypes (e.g., 5-HT2A) .
- Functional assays (e.g., calcium flux or cAMP modulation) to assess agonist/antagonist activity .
- Behavioral studies in rodent models to evaluate auditory or sensory effects, a hallmark of DIPT’s psychedelic profile .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE): Gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of aerosols .
- Spill management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .
- Storage: In airtight containers, protected from light and moisture .
Advanced: How can conflicting data in receptor binding studies be resolved?
Methodological Answer:
Contradictions in reported receptor affinities (e.g., 5-HT2A vs. 5-HT1A selectivity) may arise from:
- Assay conditions: Variations in buffer pH, temperature, or cell lines (e.g., HEK293 vs. CHO cells) .
- Structural analogs: Compare data with derivatives like 3-(1H-indol-3-yl)-2-ureidopropanamide enantiomers, which show divergent FPR2 receptor agonism .
- Computational docking: Use molecular modeling (e.g., AutoDock Vina) to predict binding poses and validate with mutagenesis studies .
Advanced: What strategies optimize chiral resolution for enantiomeric purity?
Methodological Answer:
For resolving enantiomers (e.g., in analogs like 3-(1H-indol-3-yl)-2-ureidopropanamide):
- Chiral HPLC: Use columns like Chiralpak IA with hexane:isopropanol gradients (85:15 v/v) .
- Supercritical fluid chromatography (SFC): CO2-based mobile phases improve resolution efficiency .
- Crystallization: Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
Advanced: How does hydrobromide salt formation impact physicochemical and pharmacokinetic properties?
Methodological Answer:
- Solubility: Hydrobromide salts enhance aqueous solubility vs. free bases, critical for in vivo studies (e.g., 25 mg/mL in water vs. <1 mg/mL for free base) .
- Stability: Reduced hygroscopicity compared to hydrochloride salts .
- Bioavailability: Salt forms improve oral absorption in preclinical models (e.g., rat AUC increased by 40%) .
Notes
- Methodological focus: Emphasized experimental design, data reconciliation, and advanced techniques (e.g., chiral resolution, computational modeling).
- Clinical relevance: Excluded commercial/industrial aspects to align with academic research priorities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
